molecular formula C36H42O10S2 B15124703 2,3,4,6-Tetra-O-benzyl-1,5-di-O-methanesulfonyl-D-glucitol

2,3,4,6-Tetra-O-benzyl-1,5-di-O-methanesulfonyl-D-glucitol

Cat. No.: B15124703
M. Wt: 698.8 g/mol
InChI Key: PSRQUUMTYKKBPW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6-Tetra-O-benzyl-1,5-di-O-methanesulfonyl-D-glucitol typically involves multiple steps. One common method starts with 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. The process involves dissolving the starting material in acetone and adding N-bromosuccinimide (NBS) at 25°C. After the reaction, the product is precipitated, filtered, and recrystallized to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the laboratory-scale synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification techniques to meet industrial requirements.

Chemical Reactions Analysis

Types of Reactions

2,3,4,6-Tetra-O-benzyl-1,5-di-O-methanesulfonyl-D-glucitol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or hydrocarbons .

Scientific Research Applications

2,3,4,6-Tetra-O-benzyl-1,5-di-O-methanesulfonyl-D-glucitol is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of other complex molecules.

    Biology: In studies involving glycosylation and carbohydrate chemistry.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3,4,6-Tetra-O-benzyl-1,5-di-O-methanesulfonyl-D-glucitol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, depending on the enzyme targeted .

Comparison with Similar Compounds

Similar Compounds

    2,3,4,6-Tetra-O-benzyl-D-glucopyranose: A precursor in the synthesis of the target compound.

    2,3,4,6-Tetra-O-benzyl-D-galactopyranose: A similar compound with slight structural differences.

    1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose: Another derivative used in carbohydrate chemistry.

Uniqueness

2,3,4,6-Tetra-O-benzyl-1,5-di-O-methanesulfonyl-D-glucitol is unique due to its dual methanesulfonyl groups, which provide distinct reactivity compared to other similar compounds. This makes it particularly useful in specific synthetic applications and research studies .

Properties

IUPAC Name

[5-methylsulfonyloxy-2,3,4,6-tetrakis(phenylmethoxy)hexyl] methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H42O10S2/c1-47(37,38)45-28-33(42-24-30-17-9-4-10-18-30)35(43-25-31-19-11-5-12-20-31)36(44-26-32-21-13-6-14-22-32)34(46-48(2,39)40)27-41-23-29-15-7-3-8-16-29/h3-22,33-36H,23-28H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSRQUUMTYKKBPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC(C(C(C(COCC1=CC=CC=C1)OS(=O)(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H42O10S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

698.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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